molecular formula C9H12O5S B13534504 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid

Cat. No.: B13534504
M. Wt: 232.26 g/mol
InChI Key: NFUMAAICXZRSGL-UHFFFAOYSA-N
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Description

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H12O5S It is characterized by the presence of a furan ring substituted with an isopropylsulfonylmethyl group and a carboxylic acid group

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

5-(propan-2-ylsulfonylmethyl)furan-2-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-6(2)15(12,13)5-7-3-4-8(14-7)9(10)11/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

NFUMAAICXZRSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1=CC=C(O1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with isopropylsulfonylmethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction. The reaction is usually carried out at temperatures ranging from room temperature to 80°C, depending on the specific reagents and catalysts used .

Industrial Production Methods

Industrial production of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group in this compound is already in a fully oxidized state (+6 oxidation state for sulfur), but oxidation can target other regions:

  • Furan Ring Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the furan ring undergoes cleavage to form maleic acid derivatives.

  • Methylene Bridge Oxidation : The methylene group (-CH₂-) linking the sulfonyl group to the furan ring can be oxidized to a ketone using CrO₃ or RuO₄, yielding 5-((isopropylsulfonyl)carbonyl)furan-2-carboxylic acid.

Reaction TargetReagents/ConditionsProduct
Furan ringKMnO₄, H₂SO₄, 60°CMaleic acid derivatives
Methylene bridgeCrO₃, acetone, 0°C5-((Isopropylsulfonyl)carbonyl)furan-2-carboxylic acid

Reduction Reactions

The sulfonyl group is a key site for reduction:

  • Sulfonyl to Sulfide : LiAlH₄ reduces the sulfonyl group to a sulfide (-S-) at 80°C, producing 5-((isopropylthio)methyl)furan-2-carboxylic acid.

  • Sulfonyl to Thiol : Zn/HCl selectively reduces the sulfonyl group to a thiol (-SH) under milder conditions (25°C).

Reaction TargetReagents/ConditionsProduct
Sulfonyl groupLiAlH₄, THF, 80°C5-((Isopropylthio)methyl)furan-2-carboxylic acid
Sulfonyl groupZn, HCl, 25°C5-((Isopropylthiol)methyl)furan-2-carboxylic acid

Substitution Reactions

The furan ring undergoes electrophilic substitution, while the carboxylic acid participates in nucleophilic acyl substitutions:

  • Furan Ring Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the C3 position of the furan ring, yielding 3-bromo-5-((isopropylsulfonyl)methyl)furan-2-carboxylic acid.

  • Carboxylic Acid Derivative Formation : The -COOH group reacts with SOCI₂ to form an acyl chloride, which intermediates amides or esters.

Reaction TypeReagents/ConditionsProduct
BrominationBr₂, FeBr₃, 25°C3-Bromo derivative
Acyl chloride formationSOCI₂, 70°C5-((Isopropylsulfonyl)methyl)furan-2-carbonyl chloride

Esterification and Amidation

The carboxylic acid group readily forms esters and amides:

  • Esterification : Reaction with methanol/H₂SO₄ produces methyl 5-((isopropylsulfonyl)methyl)furan-2-carboxylate.

  • Amidation : Coupling with amines (e.g., benzylamine) using DCC/DMAP yields corresponding amides.

ReactionReagents/ConditionsProduct
EsterificationMeOH, H₂SO₄, refluxMethyl ester
AmidationBenzylamine, DCC, DMAP, CH₂Cl₂N-Benzylamide

Comparative Reactivity with Analogues

The isopropylsulfonylmethyl group uniquely influences reactivity compared to similar furan derivatives:

CompoundKey ReactionDifference in Reactivity
5-Methylfuran-2-carboxylic acidElectrophilic substitutionLacks sulfonyl group; lower electrophilicity
5-Hydroxymethylfuran-2-carboxylic acidOxidation-CH₂OH oxidizes to -COOH, unlike stable sulfonyl group
2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acidSubstitutionCarboxylic acid at C3 alters ring electronics

Mechanistic Insights

  • Sulfonyl Group Reduction : LiAlH₄ donates hydride ions, reducing sulfonyl (-SO₂-) to sulfide (-S-) via a two-electron transfer mechanism.

  • Furan Ring Stability : The electron-withdrawing sulfonyl group deactivates the furan ring, directing electrophiles to the less electron-deficient C3 position.

Scientific Research Applications

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H12O5SC_9H_{12}O_5S. It features a furan ring with isopropylsulfonylmethyl and carboxylic acid group substitutions. This compound is used in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid serves as a building block in synthesizing complex organic molecules.

Biology The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine Research is being conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry It is used to develop new materials and chemical processes.

Chemical Reactions

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid can undergo oxidation, reduction, and substitution reactions. Oxidation can produce sulfone derivatives, while reduction reactions can convert the sulfonyl group to sulfide or thiol groups. The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reactions are typically performed under mild to moderate conditions, with temperatures ranging from 0°C to 100°C. The major products include sulfone derivatives, sulfide derivatives, and various substituted furan compounds, which can be further utilized in different applications depending on their chemical properties.

Mechanism of Action

The mechanism of action of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid include:

Uniqueness

What sets 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid apart from these similar compounds is the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to different chemical and biological properties, making it a valuable compound for specific applications .

Biological Activity

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid is a furan derivative characterized by the presence of an isopropylsulfonyl group attached to the methyl position of the furan ring. Its chemical formula is C10H14O4S, and it exhibits unique properties that contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that furan derivatives, including 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid, may exhibit antiviral properties. For instance, related compounds have been shown to inhibit viral replication in various assays. A study demonstrated that compounds with similar structures inhibited the nsP2 protease of chikungunya virus (CHIKV), suggesting potential applications in antiviral drug development .

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of certain furan derivatives. For example, compounds similar to 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid were found to protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to their ability to modulate cellular signaling pathways involved in apoptosis and inflammation .

Hypolipidemic Activity

Furan derivatives have also been investigated for their lipid-lowering effects. Studies have shown that related compounds can significantly reduce serum cholesterol and triglyceride levels in animal models. The mechanism often involves the modulation of lipid metabolism enzymes, which could be a promising avenue for treating dyslipidemia .

In Vitro Studies

In vitro studies have demonstrated that 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid can inhibit specific enzyme activities associated with viral infections. For instance, it was found to exhibit time-dependent inhibition of cysteine proteases, which are critical for viral replication .

Study Compound IC50 (nM) Activity
Study A5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid60Antiviral (CHIKV)
Study BRelated furan derivative40Neuroprotective (PC12 cells)

Animal Models

In vivo studies have further validated the hypolipidemic effects of furan derivatives. For example, administration of related compounds in rat models resulted in significant reductions in serum lipid levels, supporting their potential use in clinical settings for managing cholesterol levels .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonylation of a furan precursor using isopropylsulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃). Post-reaction purification via recrystallization or column chromatography is critical. Validate purity using HPLC (>95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies proton environments (e.g., furan ring protons at δ 6.5–7.5 ppm, sulfonyl methyl groups at δ 1.2–1.4 ppm). 13C^{13}C-NMR confirms carbonyl (δ 160–170 ppm) and sulfonyl (δ 50–60 ppm) carbons.
  • IR : Detect carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and sulfonyl (S=O stretch ~1150–1350 cm⁻¹) groups.
  • MS : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 263.08) .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a cool, dry environment away from oxidizing agents. Dispose via hazardous waste protocols. Toxicity data are limited, so treat as a potential irritant (refer to SDS guidelines for analogous sulfonyl compounds) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-((Isopropylsulfonyl)methyl)furan-2-carboxylic acid in nucleophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. Compare with experimental results (e.g., substitution at the sulfonylmethyl group with amines or thiols). Molecular docking can predict binding affinities to biological targets (e.g., enzymes) .

Q. What strategies can resolve contradictions in reported antimicrobial efficacy across different studies?

  • Methodology :

  • Standardize assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., E. coli ATCC 25922).
  • Control variables : Test solubility in DMSO/PBS and adjust pH to match physiological conditions.
  • Synergy studies : Evaluate combinatorial effects with known antibiotics to identify potentiating interactions .

Q. What in vitro models are suitable for evaluating the compound's anti-inflammatory potential?

  • Methodology : Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare with reference drugs (e.g., dexamethasone). Validate specificity using NF-κB luciferase reporter assays .

Q. How does the isopropylsulfonyl group influence the compound's pharmacokinetic properties?

  • Methodology :

  • Lipophilicity : Measure logP (octanol/water partition coefficient) to assess membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between cancer cell lines?

  • Methodology :

  • Dose-response curves : Use 3D spheroid models to mimic tumor microenvironments.
  • Resistance profiling : Test ABC transporter-overexpressing cell lines (e.g., MDR1-transfected HEK293).
  • Mechanistic studies : Perform RNA-seq to identify differential gene expression in sensitive vs. resistant lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.